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molecular formula C7H5FO2S B046044 5-Fluoro-2-mercaptobenzoic acid CAS No. 120121-07-5

5-Fluoro-2-mercaptobenzoic acid

Cat. No. B046044
M. Wt: 172.18 g/mol
InChI Key: WSOZOINWBSJTER-UHFFFAOYSA-N
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Patent
US06462086B1

Procedure details

A mixture of crystallized sodium sulfide (1.8 g, 0.01 mole) and powdered sulfur (0.24 g) was dissolved by heating and stirring in 2 cc of boiled water. A solution of 0.3 g of sodium hydroxide in 1 cc of water was then added and the mixture was cooled stepwise as detailed above. Four cc of water, 1 g (0.007 mole) of 5-fluoro-anthranilic acid and 1.4 cc of concentrated hydrochloric acid were added to a separate beaker which was set by a freezing mixture to 0° C. The mixture was stirred and cooled to about 6° C. Meanwhile, 0.48 g (0.007 mole) of sodium nitrite were dissolved in 2 cc of hot water and the solution was cooled on ice. When the temperature dropped to 5° C., the nitrite solution was run through a separatory funnel into the anthranilic solution. About 3.5 g of cracked ice were added at a rate that kept temperature below 5° C. The diazo solution was then added to the alkaline sulfide solution (which was kept at a temperature of 2°-4° C.) along with 10 g of ice and temperature was kept below 5° C. The mixture was allowed to warm up to room temperature, and when evolution of nitrogen ceased (about 2 h), concentrated hydrochloric acid (˜1.5 cc) was added until the solution was acid to Congo red paper. The precipitate of disulfide was filtered and washed with water. To remove the excess sulfur, the precipitate was dissolved by boiling with a solution of 0.5 g of anhydrous sodium carbonate in 15 cc of water and the mixture was filtered while hot. The solution was then acidified with hydrochloric acid, the precipitate was filtered and the cake was sucked to dryness. The cake was dried by addition of toluene followed by azeothropic evaporation. This procedure was repeated twice. The cake was mixed with 0.2 g of zinc dust and 2 cc of glacial acetic acid, and the mixture was refluxed for overnight. The mixture was cooled and filtered with suction. The filter cake was washed once with water and transferred to a 10 cc beaker. The cake was suspended in 2 cc of water and the suspension was heated to boiling. The hot solution was made strongly alkaline by the addition of about 0.3 cc of a 33% sodium hydroxide solution. The alkaline solution was boiled about 20 min. and the insoluble material was filtered. The product was then precipitated by the addition of concentrated hydrochloric acid to make the solution acid to Congo red paper. The product was filtered with suction, washed once with water, and dried in an oven at 100°-130° C.; mp was 185° C.
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
1.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.8 g
Type
reactant
Reaction Step Six
Quantity
0.24 g
Type
reactant
Reaction Step Six
Quantity
0.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven
Quantity
0.48 g
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ice
Quantity
3.5 g
Type
reactant
Reaction Step Ten
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[S-2:1].[Na+].[Na+].[S].[OH-].[Na+].[F:7][C:8]1[CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11](N)=[CH:10][CH:9]=1.Cl.N([O-])=O.[Na+].N([O-])=O>O>[F:7][C:8]1[CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([SH:1])=[CH:10][CH:9]=1 |f:0.1.2,4.5,8.9,^3:3|

Inputs

Step One
Name
ice
Quantity
10 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Congo red
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
1.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
1.8 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
0.24 g
Type
reactant
Smiles
[S]
Step Seven
Name
Quantity
0.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0.48 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Step Ten
Name
ice
Quantity
3.5 g
Type
reactant
Smiles
Step Eleven
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled stepwise
CUSTOM
Type
CUSTOM
Details
was set by a freezing mixture to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled on ice
ADDITION
Type
ADDITION
Details
When the temperature dropped to 5° C.
CUSTOM
Type
CUSTOM
Details
temperature below 5° C
CUSTOM
Type
CUSTOM
Details
was kept at a temperature of 2°-4° C.
CUSTOM
Type
CUSTOM
Details
was kept below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
ADDITION
Type
ADDITION
Details
was added until the solution
FILTRATION
Type
FILTRATION
Details
The precipitate of disulfide was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
To remove the excess sulfur
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate was dissolved
FILTRATION
Type
FILTRATION
Details
the mixture was filtered while hot
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The cake was dried by addition of toluene
CUSTOM
Type
CUSTOM
Details
followed by azeothropic evaporation
ADDITION
Type
ADDITION
Details
The cake was mixed with 0.2 g of zinc dust and 2 cc of glacial acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
The filter cake was washed once with water
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated to boiling
ADDITION
Type
ADDITION
Details
by the addition of about 0.3 cc of a 33% sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered
CUSTOM
Type
CUSTOM
Details
The product was then precipitated by the addition of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The product was filtered with suction
WASH
Type
WASH
Details
washed once with water
CUSTOM
Type
CUSTOM
Details
dried in an oven at 100°-130° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
FC1=CC=C(C(C(=O)O)=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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